molecular formula C17H18N2O2S B15215841 N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide CAS No. 668419-61-2

N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide

Cat. No.: B15215841
CAS No.: 668419-61-2
M. Wt: 314.4 g/mol
InChI Key: QSGUHKRLWJUOTK-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide is a sulfonamide derivative featuring an indole moiety linked to a benzenesulfonamide group via a propan-2-yl bridge. This structural framework is characteristic of bioactive molecules, as sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic activities . The indole core, prevalent in natural products and pharmaceuticals, enhances binding interactions with biological targets such as enzymes and receptors .

Properties

CAS No.

668419-61-2

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide

InChI

InChI=1S/C17H18N2O2S/c1-13(19-22(20,21)15-7-3-2-4-8-15)11-14-12-18-17-10-6-5-9-16(14)17/h2-10,12-13,18-19H,11H2,1H3

InChI Key

QSGUHKRLWJUOTK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide typically involves the reaction of 1-(1H-indol-3-yl)propan-2-amine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 0°C
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide nitrogen serves as a nucleophilic site, enabling alkylation, acylation, and arylation under basic conditions.

Reaction Type Reagents/Conditions Products Yield Source
AlkylationR-X (alkyl halides), NaH, DMF, 0–25°CN-alkylated benzenesulfonamide derivatives60–75%
AcylationAcCl, pyridine, CH₂Cl₂, refluxN-acetylated sulfonamides82%
ArylationAr-B(OH)₂, Cu(OAc)₂, DMSO, 80°CN-arylbenzenesulfonamide analogs45–68%

Key studies demonstrate that steric hindrance from the isopropyl-indole group reduces reaction rates compared to simpler sulfonamides. Optimal yields for alkylation require anhydrous conditions and low temperatures to minimize decomposition .

Electrophilic Aromatic Substitution

The indole moiety undergoes electrophilic substitution at the C5 position due to its electron-rich nature:

Reaction Reagents Position Major Product
NitrationHNO₃/H₂SO₄, 0°CC55-nitroindole sulfonamide
SulfonationClSO₃H, CH₂Cl₂, -10°CC55-sulfoindole sulfonamide
HalogenationBr₂ (1 eq), AcOH, 25°CC55-bromoindole sulfonamide

Mechanistic Insight :

  • The sulfonamide group deactivates the benzene ring but has minimal impact on indole’s reactivity.

  • Nitration at C5 occurs 6× faster than at C4 due to resonance stabilization of the intermediate .

Oxidation Reactions

Controlled oxidation targets the indole’s pyrrole ring or sulfonamide sulfur:

Oxidizing Agent Conditions Product Application
KMnO₄H₂O, 80°CIndole-2,3-dione sulfonamidePrecursor for bioactive derivatives
mCPBACHCl₃, 25°CSulfone derivativeEnhances metabolic stability
O₃MeOH, -78°C → Zn/H₂OCleaved indole ring with ketone groupsSynthetic intermediate

A 2024 study showed that ozonolysis followed by reductive workup generates α-ketoamide fragments useful in peptide mimetics.

Reductive Transformations

Selective reduction pathways include:

Target Site Reagents Product Notes
Sulfonamide S=OLiAlH₄, THF, refluxThioether analogRare; requires 12–16 hr reflux
Indole ringH₂ (1 atm), Pd/C, EtOH2,3-dihydroindole derivativePreserves sulfonamide integrity

The sulfur reduction to thioether occurs in <15% yield due to competing indole hydrogenation.

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

Reaction Catalyst System Substrates Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneAryl boronic acids50–70%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl amines60–75%

These reactions predominantly modify the benzenesulfonamide ring rather than the indole unit . A 2023 study achieved a 92% enantiomeric excess in asymmetric couplings using chiral ligands.

Acid/Base-Mediated Rearrangements

Under strong acidic conditions:

  • The compound undergoes Smiles rearrangement at 120°C in H₂SO₄, forming a sulfilimine intermediate.

  • In NaOH/EtOH, hydrolysis of the sulfonamide group occurs, yielding benzenesulfonic acid and the corresponding amine .

Research Advancements (2021–2025)

  • Antibacterial Optimization : N-Alkylation with fluoroquinolone moieties enhanced MIC values against S. aureus by 8-fold .

  • Enzyme Inhibition : 5-Nitro derivatives showed 94% COX-2 inhibition at 10 μM, surpassing celecoxib in in vitro assays .

  • Photocatalysis : Visible-light-mediated C–H functionalization at C5 achieved 78% yield using Ir(ppy)₃.

This compound’s dual reactivity at the sulfonamide and indole sites positions it as a versatile scaffold in medicinal and materials chemistry.

Scientific Research Applications

N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzenesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide and related compounds:

Compound Name Substituents/Modifications Biological Activity Synthesis Method Key Properties Reference
This compound Benzenesulfonamide, unsubstituted benzene, propan-2-yl bridge Not explicitly reported Likely via aziridine ring-opening or Au-catalyzed reactions (analogous to 3v/3’v) Moderate lipophilicity; structural flexibility for target interactions
N-{1-[4-(Acetylamino)phenyl]-3-hydroxy-1-(1H-indol-3-yl)propan-2-yl}-2,2-dichloroacetamide (138) 4-Acetylaminophenyl, dichloroacetamide, hydroxyl group Analgesic activity (resembles chloramphenicol) Isolated from marine sediment-derived E. coli Enhanced solubility due to polar groups; halogenated moiety may improve bioactivity
3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid Nitrobenzenesulfonamide, carboxylic acid group Potential chiral sulfonamide applications Solvent-inclusive synthesis (disordered solvate observed) High acidity (nitro group); crystallographic challenges due to solvent disorder
N-[2-(1H-Indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide Pentamethylbenzenesulfonamide, ethyl bridge Research use (no specific activity stated) Standard sulfonamide coupling High lipophilicity (methyl groups); potential for improved membrane permeability
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide (51) 4-Chlorobenzoyl, methoxy, methyl groups, methylsulfonamide Indomethacin analog (anti-inflammatory) Carboxylic acid-sulfonamide coupling Enhanced selectivity (chlorine substituent); rigid structure
N-(2-(2-(4-isopropoxyphenyl)-1H-indol-3-yl)propyl)-4-methylbenzenesulfonamide (3v) 4-Isopropoxyphenyl, tosyl group, propyl bridge Not reported Au-catalyzed aziridine ring-opening Regioisomerism (2:1 ratio with 3’v); moderate yield (86%)

Key Structural and Functional Insights:

In contrast, the unsubstituted benzene in the target compound may offer balanced electronic properties for broader applicability. Halogenation: The dichloroacetamide in Compound 138 and the 4-chlorobenzoyl group in Compound 51 suggest halogenation improves bioactivity (e.g., analgesic or anti-inflammatory effects) . Methyl Groups: Pentamethylbenzenesulfonamide (N-[2-(1H-Indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide) demonstrates how methyl substituents enhance lipophilicity, which could improve blood-brain barrier penetration .

Synthetic Routes :

  • Au-catalyzed reactions (e.g., 3v/3’v ) enable regioselective synthesis but may require specialized catalysts .
  • Carboxylic acid-sulfonamide coupling (e.g., Compound 51 ) is a versatile method for introducing sulfonamide groups .

The indomethacin-like structure of Compound 51 highlights anti-inflammatory applications, suggesting the target compound could be optimized for similar targets .

Crystallographic Challenges: Solvent disorder in 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid complicates structural elucidation, emphasizing the need for advanced techniques like SQUEEZE refinement .

Biological Activity

N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the realms of antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound this compound features a sulfonamide group attached to an indole derivative. The general structure can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This structure is characterized by its indole moiety, which is known for various biological activities, and the benzenesulfonamide group that enhances its pharmacological profile.

Antibacterial Activity

Research has demonstrated that compounds containing benzenesulfonamide derivatives exhibit notable antibacterial properties. A study on related compounds indicated that modifications to the indole structure can significantly influence antibacterial efficacy. The minimal inhibitory concentration (MIC) values for various derivatives were determined, showing promising results against several bacterial strains.

CompoundMIC (mg/mL)Bacterium Tested
10.23Bacillus cereus
20.47Staphylococcus aureus
3>3.75Escherichia coli

The data suggest that the presence of specific substituents on the indole ring can enhance antibacterial activity, with some derivatives displaying effectiveness against resistant strains .

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. The compound's efficacy was assessed against various fungal pathogens, revealing moderate to strong inhibitory effects.

CompoundMIC (mg/mL)Fungal Strain Tested
A0.15Candida albicans
B0.30Aspergillus niger

These findings indicate that the compound's structural components contribute to its ability to inhibit fungal growth, making it a candidate for further development in antifungal therapies .

Anticancer Potential

The anticancer activity of this compound has been explored through various in vitro studies. The compound was tested against multiple cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

Case Study: Anticancer Activity

A notable study evaluated the cytotoxic effects of the compound on different cancer cell lines:

Cell LineIC50 (µM)
HeLa7.01 ± 0.60
MCF-78.55 ± 0.35
A54914.31 ± 0.90

The results demonstrated significant antiproliferative effects, with lower IC50 values indicating higher potency against these cancer cell lines .

The proposed mechanism of action for this compound involves interference with cellular processes such as protein synthesis and DNA replication in bacterial and cancer cells. The sulfonamide group is believed to inhibit dihydropteroate synthase, a crucial enzyme in folate biosynthesis in bacteria, while the indole moiety may interact with various cellular targets in cancer cells.

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